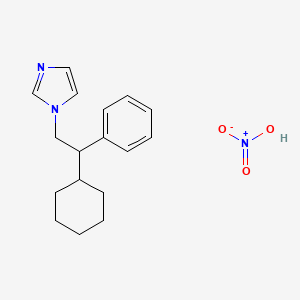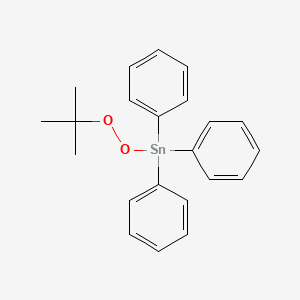
(tert-Butylperoxy)(triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(tert-Butylperoxy)(triphenyl)stannane is an organotin compound that features a tert-butylperoxy group and three phenyl groups attached to a tin atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butylperoxy)(triphenyl)stannane typically involves the reaction of triphenyltin hydride with tert-butyl hydroperoxide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ph3SnH+t-BuOOH→Ph3SnOOBu-t+H2
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
(tert-Butylperoxy)(triphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of the peroxy group.
Reduction: It can be reduced to triphenyltin hydride under appropriate conditions.
Substitution: The tert-butylperoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include triphenyltin oxide and tert-butyl alcohol.
Reduction: The primary product is triphenyltin hydride.
Substitution: Depending on the nucleophile used, various substituted organotin compounds can be formed.
Scientific Research Applications
(tert-Butylperoxy)(triphenyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a radical initiator in various organic reactions.
Materials Science: The compound can be used in the preparation of novel materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the polymer industry as a polymerization initiator and cross-linking agent
Mechanism of Action
The mechanism of action of (tert-Butylperoxy)(triphenyl)stannane involves the generation of free radicals. The peroxy group decomposes to form tert-butoxy radicals, which can initiate various radical reactions. These radicals can interact with molecular targets, leading to the desired chemical transformations. The tin atom plays a crucial role in stabilizing the radical intermediates, facilitating the reaction process .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Another organotin compound used as a radical initiator.
Triphenyltin Hydride: Similar to (tert-Butylperoxy)(triphenyl)stannane but lacks the peroxy group.
(tert-Butylperoxy)propyltrimethoxysilane: A compound with a similar peroxy group but different overall structure
Uniqueness
This compound is unique due to the presence of both the peroxy group and the triphenyltin moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
CAS No. |
60593-49-9 |
|---|---|
Molecular Formula |
C22H24O2Sn |
Molecular Weight |
439.1 g/mol |
IUPAC Name |
tert-butylperoxy(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C4H10O2.Sn/c3*1-2-4-6-5-3-1;1-4(2,3)6-5;/h3*1-5H;5H,1-3H3;/q;;;;+1/p-1 |
InChI Key |
BRBRVSVCDOMSBH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OO[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


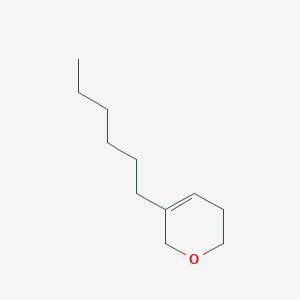
![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
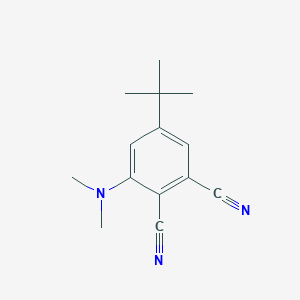
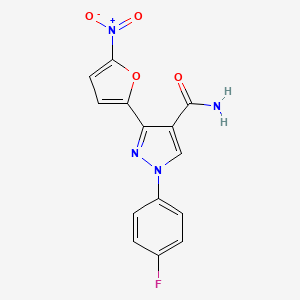
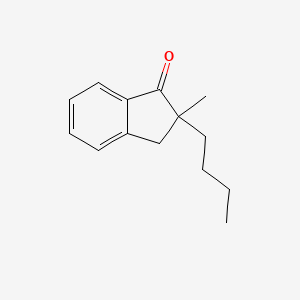


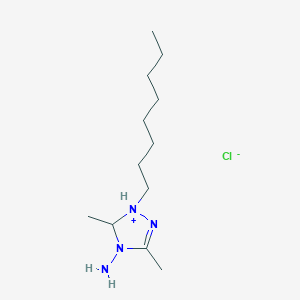



![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)
